3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde

Descripción general

Descripción

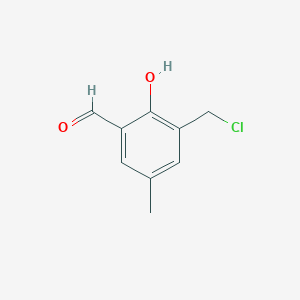

3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde is an organic compound with the molecular formula C9H9ClO2 It is a derivative of benzaldehyde, characterized by the presence of a chloromethyl group at the third position, a hydroxyl group at the second position, and a methyl group at the fifth position on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Material: The synthesis of 3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde typically begins with 2-hydroxy-5-methylbenzaldehyde.

Chloromethylation: The key step involves the chloromethylation of 2-hydroxy-5-methylbenzaldehyde. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is typically carried out under acidic conditions at a temperature range of 0-5°C.

Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and product separation can also enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group undergoes nucleophilic substitution with O-, S-, and N-nucleophiles, forming derivatives with modified functionalities.

Reaction with Alcohols

In the presence of NaHCO, methanol reacts with the chloromethyl group to yield 3-(methoxymethyl)-2-hydroxy-5-methylbenzaldehyde (Scheme 1). This reaction proceeds in tetrahydrofuran (THF) at 50°C, achieving a 49% yield after acid workup .

Conditions :

- Nucleophile: Methanol

- Base: NaHCO

- Solvent: THF

- Temperature: 50°C

- Yield: 49%

Reaction with Thiols

4-Chlorothiophenol reacts with the chloromethyl group in chloroform under basic conditions (NaHCO) to form 2-hydroxy-5-methyl-3-((4-chlorophenylthio)methyl)benzaldehyde (Scheme 2) .

Conditions :

- Nucleophile: 4-Chlorothiophenol

- Base: NaHCO

- Solvent: Chloroform

- Temperature: Ambient

- Yield: 62%

Reaction with Amines

N,N'-Bis(2-pyridyl)dopamine reacts in THF with EtN to form dinucleating ligands (e.g., 1,6-bis(2-pyridyl)-2,5-bis(2-hydroxy-3-formyl-5-methylbenzyl)-2,5-diazahexane ). This reaction highlights the utility of the chloromethyl group in synthesizing compartmental ligands for metal coordination (75–80% yield) .

Coordination with Metal Ions

The hydroxyl and aldehyde groups facilitate metal coordination, forming complexes with Cu(II), Zn(II), and Mn(III) .

Copper(II) Complexes

Reaction with Cu(II) salts (e.g., Cu(OAc)) in methanol produces dinuclear Cu(II) complexes. The hydroxyl group deprotonates to bind Cu, while the pyridyl nitrogen from substituted ligands provides additional coordination sites .

Example :

- Ligand: LH (derived from 3-(chloromethyl)-2-hydroxy-5-methylbenzaldehyde)

- Metal Salt: Cu(OAc)

- Solvent: Methanol

- Product: [Cu(L)(OAc)]

Manganese(III) Spin Crossover Complexes

The compound serves as a precursor for Mn(III) complexes exhibiting spin crossover behavior. These complexes show structural flexibility under varying counterions (e.g., ClO, BF) .

Condensation Reactions

The aldehyde group participates in Schiff base formation with primary amines. For example, condensation with ethylenediamine derivatives yields tetradentate ligands for heterodinuclear complexes .

Example Reaction :

- Amine: N,N'-Bis(2-pyridylmethyl)-1,3-diaminopropane

- Product: LH (acyclic dicompartmental ligand)

- Solvent: THF

- Yield: 75–80%

Oxidation of the Aldehyde Group

Under strong oxidizing conditions (e.g., KMnO), the aldehyde group converts to a carboxylic acid, forming 3-(chloromethyl)-2-hydroxy-5-methylbenzoic acid . This reaction is typical for aromatic aldehydes but requires validation for this specific substrate.

Reduction of the Aldehyde Group

Reduction with NaBH or LiAlH transforms the aldehyde to a primary alcohol, yielding 3-(chloromethyl)-2-hydroxy-5-methylbenzyl alcohol .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes electrophilic substitution at the para position to the hydroxyl group. Example reactions include:

- Nitration : HNO/HSO introduces a nitro (-NO) group.

- Sulfonation : HSO adds a sulfonic acid (-SOH) group.

Comparative Reactivity Table

Aplicaciones Científicas De Investigación

Organic Synthesis

This compound is primarily utilized as an intermediate in organic synthesis. It can facilitate the preparation of more complex molecules through various chemical reactions:

- Heterocyclic Compounds : It is instrumental in synthesizing heterocyclic compounds, which are crucial in medicinal chemistry due to their diverse biological activities.

- Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds, which are essential in building complex organic structures.

Medicinal Chemistry

In the realm of drug discovery and development, 3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde has several potential applications:

- Antimicrobial and Antifungal Properties : Derivatives of this compound may exhibit significant antimicrobial and antifungal activities, making them candidates for new therapeutic agents.

- Enzyme Inhibition : The compound's derivatives can be explored for their ability to act as enzyme inhibitors or receptor modulators, which could lead to novel treatments for various diseases.

Industrial Applications

The versatility of this compound extends to industrial applications:

- Materials Science : It can be used in the synthesis of polymers and resins. The functional groups present allow for easy modification and incorporation into larger molecular frameworks, enhancing the properties of materials produced.

- Advanced Materials : Its reactivity makes it suitable for developing advanced materials with specific functionalities required in various industrial applications.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

| Study/Source | Application Focus | Findings |

|---|---|---|

| Research on Heterocycles | Synthesis of Antimicrobial Agents | Demonstrated that derivatives possess significant antimicrobial activity against various pathogens. |

| Medicinal Chemistry Review | Enzyme Inhibitors | Identified potential for developing inhibitors targeting specific enzymes involved in disease pathways. |

| Materials Science Journal | Polymer Development | Showed that incorporating this compound into polymer matrices improved mechanical properties and thermal stability. |

Mecanismo De Acción

The mechanism of action of 3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially altering their function.

Comparación Con Compuestos Similares

Similar Compounds

2-Hydroxy-5-methylbenzaldehyde: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

3-(Chloromethyl)-4-hydroxybenzaldehyde: Similar structure but with the hydroxyl group at a different position, leading to different reactivity and properties.

3-(Chloromethyl)-2-methoxy-5-methylbenzaldehyde: Contains a methoxy group instead of a hydroxyl group, affecting its chemical behavior and applications.

Uniqueness

3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde is unique due to the presence of both a chloromethyl and a hydroxyl group on the benzene ring. This combination of functional groups provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, further enhances its versatility in scientific research and industrial applications.

Actividad Biológica

3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde (C9H9ClO2) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity based on various studies, including case studies and research findings.

Chemical Structure and Properties

The compound features a chloromethyl group, a hydroxyl group, and an aldehyde functional group, which contribute to its reactivity and biological interactions. Its chemical structure can be represented as follows:

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Various studies have reported its effectiveness against different strains of bacteria and fungi.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of the compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using the microdilution method.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 256 |

The results showed that the compound was particularly effective against Staphylococcus aureus, with an MIC of 64 µg/mL, indicating strong antibacterial activity .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been studied for its antioxidant capabilities. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that the compound effectively scavenged free radicals.

Antioxidant Activity Findings

The antioxidant activity was measured against butylated hydroxytoluene (BHT) as a standard. The results indicated a dose-dependent increase in antioxidant activity as the concentration of the compound increased.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

These findings suggest that the compound has promising potential as a natural antioxidant agent .

DNA Interaction Studies

The interaction of this compound with DNA has also been investigated. Studies using UV-Vis spectroscopy indicated that the compound binds to calf thymus DNA (CT-DNA) through electrostatic interactions.

DNA Cleavage Activity

The compound demonstrated DNA cleavage activity under both hydrolytic and oxidative conditions without requiring external agents. This property is crucial for developing new therapeutic agents targeting cancer cells .

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. It was evaluated in various cancer cell lines, showing cytotoxic effects.

Case Study: Cytotoxicity in Cancer Cell Lines

In vitro studies assessed the compound's cytotoxicity in human cancer cell lines such as A549 (lung cancer) and SW480 (colon cancer). The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15 |

| SW480 | 20 |

These results indicate that the compound has significant potential as an anticancer agent, warranting further investigation into its mechanisms of action .

The proposed mechanism of action involves the interaction of the chloromethyl and hydroxyl groups with cellular targets, potentially leading to apoptosis in cancer cells. The ability to cleave DNA suggests that it may interfere with cellular replication processes, making it a candidate for further drug development .

Propiedades

IUPAC Name |

3-(chloromethyl)-2-hydroxy-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-2-7(4-10)9(12)8(3-6)5-11/h2-3,5,12H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGOJSMSPQCKKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C=O)O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373061 | |

| Record name | 3-(chloromethyl)-2-hydroxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192819-68-4 | |

| Record name | 3-(chloromethyl)-2-hydroxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.